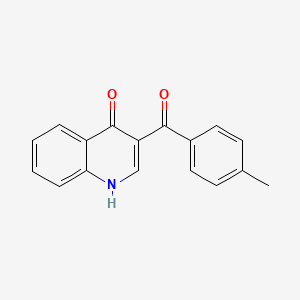![molecular formula C19H17N3O2S2 B6431807 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide CAS No. 667910-43-2](/img/structure/B6431807.png)
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives . These derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The imidazo[2,1-b][1,3]thiazole ring system is essentially planar with a dihedral angle of 1.1 (2)° between the thiazole and imidazole rings .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions: the product is formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depends on the structure of the starting reagents .作用机制
The exact mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide is still not completely understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. Additionally, this compound has been found to inhibit the growth of certain types of bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain types of bacteria and fungi. Additionally, this compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. Furthermore, this compound has been found to possess antioxidant and anti-angiogenic properties.
实验室实验的优点和局限性
The use of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, this compound has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. Furthermore, this compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain.
However, there are also a number of limitations to the use of this compound in laboratory experiments. In particular, the exact mechanism of action of this compound is still not completely understood. Additionally, the use of this compound in laboratory experiments may require the use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC).
未来方向
The potential applications of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide are numerous and varied. In the future, this compound could be used in the development of new therapeutic agents for the treatment of various diseases, such as cancer, inflammation, and metabolic disorders. Additionally, this compound could be used in the development of new drug delivery systems, as well as in the development of new drugs for the treatment of neurological diseases. Furthermore, this compound could be investigated for its potential use in the development of new antimicrobial agents. Finally, this compound could be further studied for its potential applications in the development of new drugs for the treatment of various other diseases, such as cardiovascular diseases and autoimmune diseases.
合成方法
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide can be synthesized in a variety of ways. The most common method involves the reaction of 4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl bromide with 2,4-dimethylbenzene-1-sulfonamide in the presence of anhydrous potassium carbonate. This reaction yields the desired product in high yield. Other methods for synthesizing this compound include the reaction of 4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl bromide with 2,4-dimethylbenzene-1-sulfonamide in the presence of anhydrous sodium hydroxide and the reaction of 4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl bromide with 2,4-dimethylbenzene-1-sulfonamide in the presence of anhydrous zinc chloride.
科学研究应用
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide has been studied extensively for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of therapeutic agents for the treatment of various diseases. Additionally, this compound has been investigated for its potential use as a drug delivery system, as well as for its ability to inhibit the growth of microorganisms. Furthermore, this compound has been studied for its potential applications in the development of new drugs for the treatment of metabolic disorders and neurological diseases.
属性
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-13-3-8-18(14(2)11-13)26(23,24)21-16-6-4-15(5-7-16)17-12-22-9-10-25-19(22)20-17/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCBKACJIAVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(2Z)-3-carbamoyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431727.png)
![3,4,5-triethoxy-N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431737.png)
![N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B6431742.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6431747.png)
![2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431755.png)
![2-[(E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B6431766.png)

![4-cyclopropyl-2,3,8,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),3,5,9,11-pentaen-7-one](/img/structure/B6431782.png)

![5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6431790.png)
![3-methyl-8-(morpholin-4-yl)-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431791.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431809.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431810.png)